N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic core containing a 1,4-oxazepine ring. Key structural features include:
- 8,10-Dimethyl substituents: These groups enhance steric bulk and may influence receptor binding or metabolic stability.
- 3,3-Dimethylbutanamide at position 2: A branched aliphatic amide substituent that modulates lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13-6-8-18-16(10-13)23(5)20(25)15-11-14(7-9-17(15)26-18)22-19(24)12-21(2,3)4/h6-11H,12H2,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYZQXUNXJLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)(C)C)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H28N2O2
- Molecular Weight : 392.49 g/mol
Antidepressant Effects
Recent studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine exhibit antidepressant-like effects. For instance, compounds in this class have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, the administration of similar compounds resulted in significant reductions in depressive-like behaviors.
Antipsychotic Properties
Research indicates that oxazepine derivatives can act as selective dopamine D2 receptor antagonists. This mechanism is crucial for the treatment of psychotic disorders such as schizophrenia. A study demonstrated that a related compound significantly reduced hyperactivity in rodent models induced by amphetamine administration, suggesting potential antipsychotic efficacy.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. In vitro studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis. The compound's ability to inhibit apoptotic pathways was observed in human neuroblastoma cells exposed to neurotoxic agents.
Case Studies
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:
- Dopamine Receptors : The compound's affinity for D2 receptors suggests a mechanism for antipsychotic effects.
- Serotonin Receptors : Modulation of serotonin levels may account for its antidepressant properties.
- Neuroprotective Pathways : Involvement in pathways that mitigate oxidative stress and promote cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiazepine vs. Oxazepine Derivatives
Several analogs replace the oxazepine oxygen with sulfur (thiazepine), altering electronic and steric profiles:
- Example : N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (, Compound 49).
- Key Difference : Sulfur’s larger atomic radius and lower electronegativity vs. oxygen may reduce hydrogen-bonding capacity but enhance lipophilicity.
- Biological Impact : Thiazepine derivatives in and show D2 dopamine receptor antagonism, suggesting the oxazepine-thiazepine distinction may influence receptor selectivity .
Table 1: Core Heterocycle Comparison
*Calculated based on molecular formula.
Substituent Modifications
Amide vs. Sulfonamide Groups
- Sulfonamide Analogs: and describe compounds like N-(8,10-dimethyl-11-oxo...oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Aromatic vs. Aliphatic Amides
Q & A
Basic Research Questions
What are the critical synthetic steps and reaction conditions for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide?
The synthesis involves multi-step organic reactions:
- Core framework formation : Cyclization of substituted precursors to construct the dibenzo[b,f][1,4]oxazepine backbone, requiring precise temperature control (e.g., 80–120°C) and solvents like DMF or THF .
- Methylation : Alkylating agents (e.g., methyl iodide) introduce methyl groups at positions 8 and 10 under basic conditions (e.g., NaH) .
- Oxo-group introduction : Oxidation of the dihydro intermediate using agents like KMnO₄ or PCC .
- Amide coupling : Reaction of the oxazepine intermediate with 3,3-dimethylbutanoyl chloride in the presence of a coupling agent (e.g., HATU) .
Key optimization : Purity (>95%) is achieved via column chromatography or HPLC, validated by LCMS and NMR .
Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C8/C10, oxo-group at C11) and amide connectivity .
- HRMS : Validates molecular weight (expected ~442.9 g/mol for C₂₄H₂₅N₂O₃) and isotopic patterns .
- X-ray crystallography : Resolves spatial arrangement of the bicyclic system and substituent stereochemistry (if crystalline) .
- HPLC : Assesses purity (>98% for pharmacological studies) using C18 columns and UV detection .
What are the hypothesized biological targets or mechanisms of action for this compound?
Based on structural analogs (e.g., sulfonamide-dibenzooxazepines):
- Enzyme inhibition : The oxazepine core and amide group may interact with enzymatic active sites, such as histone deacetylases (HDACs) or kinases, altering substrate binding .
- Receptor modulation : Dibenzooxazepines with sulfonamide groups show affinity for neurotransmitter receptors (e.g., dopamine D2 receptors), suggesting potential neurological applications .
Methodological validation : Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (IC₅₀ determination) are recommended .
Advanced Research Questions
How can computational methods optimize the compound’s pharmacological profile?
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes with HDACs or GPCRs. Use software like AutoDock Vina with force fields (e.g., AMBER) .
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. ethyl groups) with bioactivity using datasets from analogs .
- ADMET prediction : Tools like SwissADME assess solubility, BBB permeability, and metabolic stability .
What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Comparative SAR studies : Systematically modify substituents (e.g., replacing dimethylbutanamide with methoxyacetamide) and test in parallel assays .
- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target effects .
- Crystallographic analysis : Resolve target-ligand co-crystal structures to clarify binding discrepancies .
How can synthetic routes be scaled for in vivo studies while maintaining yield and purity?
- Flow chemistry : Continuous synthesis minimizes side reactions and improves reproducibility for multi-step sequences .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and scalability .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
What in vitro and in vivo assays are recommended to evaluate therapeutic potential?
- In vitro :
- Cytotoxicity (MTT assay) against cancer/normal cell lines .
- Enzymatic inhibition (e.g., HDAC fluorometric assays) .
- In vivo :
- Pharmacokinetics (plasma half-life, bioavailability) in rodent models .
- Behavioral assays (e.g., forced swim test for antidepressant activity) if targeting CNS .
How do substituent modifications (e.g., methyl groups) impact stability and reactivity?
- Steric effects : Methyl groups at C8/C10 may hinder electrophilic substitution at adjacent positions, reducing undesired side reactions .
- Electron-withdrawing effects : The oxo-group at C11 enhances electrophilicity, facilitating nucleophilic attacks (e.g., amide bond hydrolysis under acidic conditions) .
Experimental validation : Accelerated stability studies (40°C/75% RH) with HPLC tracking degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
